N-1-adamantyl-N'-(3-hydroxypropyl)urea
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Overview
Description
1-Adamantan-1-yl-3-(3-hydroxypropyl)urea is a compound that features an adamantane moiety linked to a urea group through a hydroxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-adamantan-1-yl-3-(3-hydroxypropyl)urea typically involves the reaction of adamantane derivatives with isocyanates. One common method includes the reaction of 1-(isocyanatomethyl)adamantane with 3-hydroxypropylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Adamantan-1-yl-3-(3-hydroxypropyl)urea undergoes several types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The urea group can be reduced to form amines.
Substitution: The adamantane moiety can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve desired substitutions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted adamantane derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Mechanism of Action
The mechanism of action of 1-adamantan-1-yl-3-(3-hydroxypropyl)urea involves its interaction with specific molecular targets. For instance, as an inhibitor of soluble epoxide hydrolase, it binds to the enzyme’s active site, preventing the hydrolysis of epoxides to diols. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities . The compound’s interaction with other molecular targets and pathways is still under investigation, and ongoing research aims to elucidate these mechanisms further .
Comparison with Similar Compounds
- 1-(Adamantan-1-yl)-3-(4-chlorophenyl)urea
- 1-(Adamantan-1-yl)-3-(2,4-difluorophenyl)urea
- 1-(Adamantan-1-yl)-3-(4-pentyloxycyclohexyl)urea
Comparison: 1-Adamantan-1-yl-3-(3-hydroxypropyl)urea is unique due to the presence of the hydroxypropyl chain, which imparts distinct physicochemical properties. Compared to other similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles. For example, the hydroxypropyl group can enhance water solubility and potentially improve the compound’s bioavailability .
Properties
IUPAC Name |
1-(1-adamantyl)-3-(3-hydroxypropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c17-3-1-2-15-13(18)16-14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12,17H,1-9H2,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADGUCFKHPQVSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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